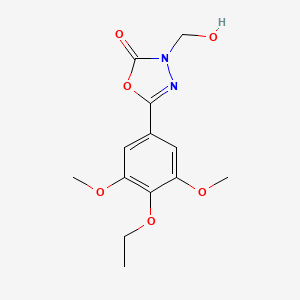
N-(1,1,1,3,3,3-Hexafluoropropan-2-ylidene)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,1,1,3,3,3-Hexafluoropropan-2-ylidene)benzenesulfonamide is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts high thermal stability and resistance to chemical reactions, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1,1,3,3,3-Hexafluoropropan-2-ylidene)benzenesulfonamide typically involves the reaction of benzenesulfonamide with hexafluoropropanone under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, often involving temperature control and continuous monitoring of reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1,1,1,3,3,3-Hexafluoropropan-2-ylidene)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonamide group.
Oxidation and Reduction: It can undergo oxidation to form sulfonic acids or reduction to form amines.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are commonly used for reduction reactions.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of corresponding amines.
Applications De Recherche Scientifique
N-(1,1,1,3,3,3-Hexafluoropropan-2-ylidene)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of high-performance materials and coatings due to its thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of N-(1,1,1,3,3,3-Hexafluoropropan-2-ylidene)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: Known for its use as a solvent in peptide chemistry and catalysis.
Hexafluoroisopropanol: Utilized in similar applications due to its high ionizing power and ability to facilitate various chemical reactions.
Uniqueness
N-(1,1,1,3,3,3-Hexafluoropropan-2-ylidene)benzenesulfonamide stands out due to its specific structural features, which provide unique reactivity and stability. Its ability to participate in diverse chemical reactions and its applications in multiple scientific fields highlight its versatility and importance.
Propriétés
Numéro CAS |
72567-08-9 |
|---|---|
Formule moléculaire |
C9H5F6NO2S |
Poids moléculaire |
305.20 g/mol |
Nom IUPAC |
N-(1,1,1,3,3,3-hexafluoropropan-2-ylidene)benzenesulfonamide |
InChI |
InChI=1S/C9H5F6NO2S/c10-8(11,12)7(9(13,14)15)16-19(17,18)6-4-2-1-3-5-6/h1-5H |
Clé InChI |
RHJMPMWWZYSRFT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)N=C(C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-1-(1,4,5,6,7,8-hexahydroazonino[5,4-b]indol-3(2H)-yl)butan-1-one](/img/structure/B14461213.png)
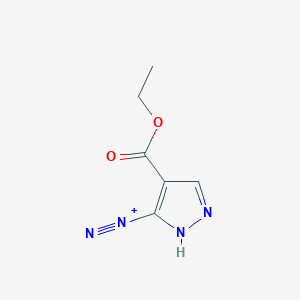
![2-(2-Bromophenyl)[1,3]oxazolo[5,4-b]pyridine](/img/structure/B14461228.png)
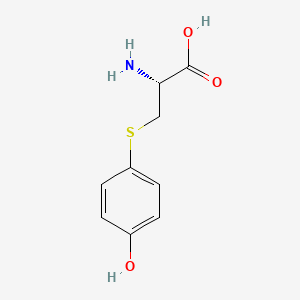

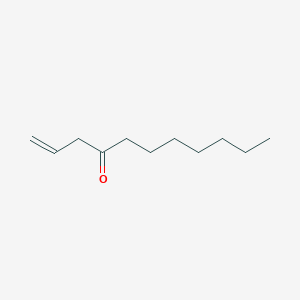
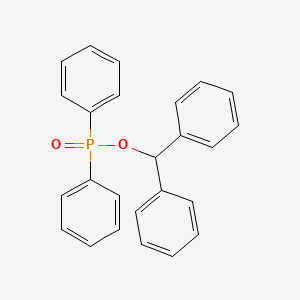
![2-(4-methylpiperazin-1-yl)-N-[(E)-(2,3,5,6-tetramethylphenyl)methylideneamino]acetamide](/img/structure/B14461271.png)


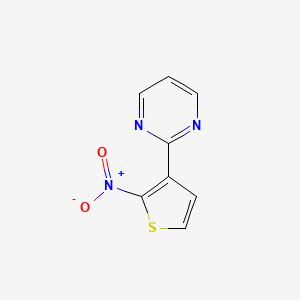

![N-[(Benzyloxy)methyl]-N-ethylethanamine](/img/structure/B14461293.png)
